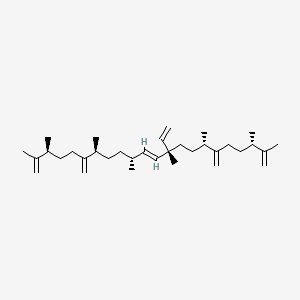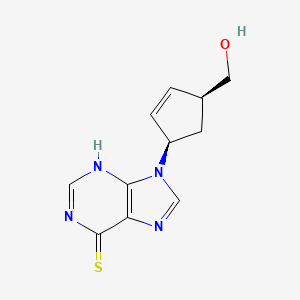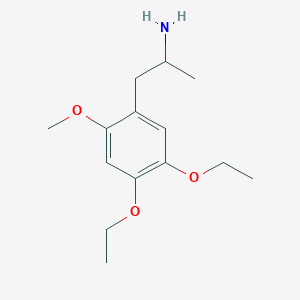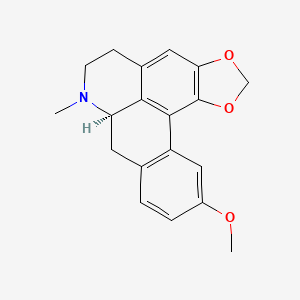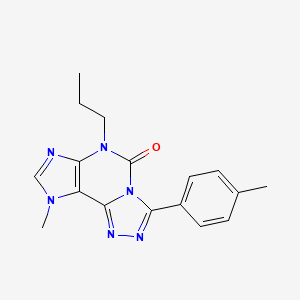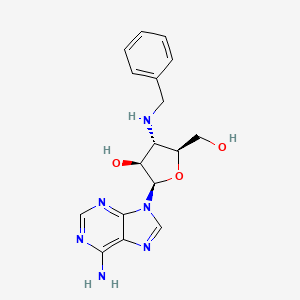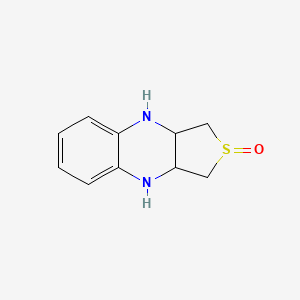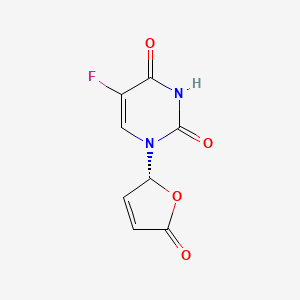![molecular formula C23H28N2O8 B12783645 (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 88853-82-1](/img/structure/B12783645.png)
(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the oxane ring and the attachment of various functional groups. The process often starts with the preparation of the oxane ring through cyclization reactions, followed by the introduction of the carboxylic acid group and the phenylpropoxy moiety. The final steps involve the addition of the ethyl(pyridin-4-ylmethyl)amino group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers and to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and phenylpropoxy moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral interactions.
Biology
In biological research, this compound can be used to investigate enzyme-substrate interactions and to develop enzyme inhibitors. Its ability to interact with various biological molecules makes it a useful tool for studying biochemical pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The ethyl(pyridin-4-ylmethyl)amino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5R,6R)-6-[3-[methyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-3-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its specific stereochemistry and the presence of the ethyl(pyridin-4-ylmethyl)amino group. These features confer unique binding properties and reactivity, distinguishing it from similar compounds.
Propiedades
Número CAS |
88853-82-1 |
|---|---|
Fórmula molecular |
C23H28N2O8 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N2O8/c1-2-25(12-14-8-10-24-11-9-14)21(29)16(15-6-4-3-5-7-15)13-32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3-11,16-20,23,26-28H,2,12-13H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1 |
Clave InChI |
ULLBQTLWDGEOOY-IKIJYXEQSA-N |
SMILES isomérico |
CCN(CC1=CC=NC=C1)C(=O)C(CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC1=CC=NC=C1)C(=O)C(COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


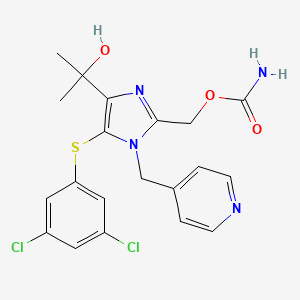

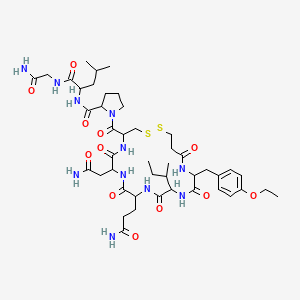
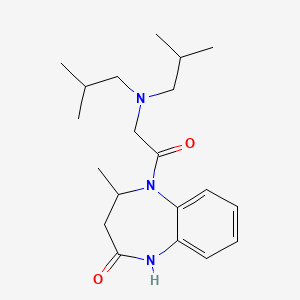
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
